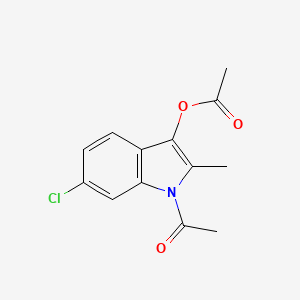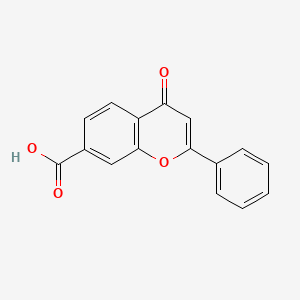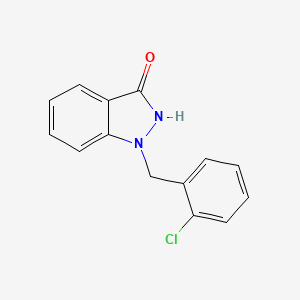![molecular formula C8H5BrF3NO B11855597 (NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B11855597.png)
(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]hydroxylamin ist eine chemische Verbindung, die durch das Vorhandensein eines Bromatoms, einer Trifluormethylgruppe und einer Hydroxylamin-Einheit gekennzeichnet ist, die an einen Phenylring gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]hydroxylamin beinhaltet typischerweise die Reaktion von 3-Brom-5-(trifluormethyl)benzaldehyd mit Hydroxylaminhydrochlorid unter basischen Bedingungen. Die Reaktion wird in einem geeigneten Lösungsmittel wie Ethanol oder Methanol bei einer kontrollierten Temperatur durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Das Verfahren würde auf Ausbeute und Reinheit optimiert werden, wobei die Kosteneffizienz und die Umweltbelastung berücksichtigt werden. Fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz zu steigern.
Chemische Reaktionsanalyse
Arten von Reaktionen
(NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]hydroxylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Nitroso- oder Nitroderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxylamingruppe in ein Amin umwandeln.
Substitution: Das Bromatom kann durch andere Nucleophile substituiert werden, was zu einer Vielzahl von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Natriumazid oder Thiolate können unter geeigneten Bedingungen eingesetzt werden.
Wichtigste gebildete Produkte
Oxidation: Nitroso- oder Nitroderivate.
Reduktion: Entsprechende Aminderivate.
Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]hydroxylamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner reaktiven funktionellen Gruppen wird es als potenzielle biochemische Sonde untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]hydroxylamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine reaktiven funktionellen Gruppen. Die Hydroxylamin-Einheit kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder anderen Biomolekülen bilden und deren Funktion möglicherweise verändern. Die Brom- und Trifluormethylgruppen können die Reaktivität und Spezifität der Verbindung gegenüber bestimmten Zielstrukturen verstärken.
Analyse Chemischer Reaktionen
Types of Reactions
(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine involves its interaction with molecular targets through its reactive functional groups. The hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and trifluoromethyl groups may enhance the compound’s reactivity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (NZ)-N-[[3-Chlor-5-(trifluormethyl)phenyl]methyliden]hydroxylamin
- (NZ)-N-[[3-Brom-5-(difluormethyl)phenyl]methyliden]hydroxylamin
- (NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]amin
Einzigartigkeit
(NZ)-N-[[3-Brom-5-(trifluormethyl)phenyl]methyliden]hydroxylamin ist einzigartig aufgrund der Kombination seiner Brom- und Trifluormethylgruppen, die ihm besondere chemische und physikalische Eigenschaften verleihen. Diese Merkmale können die Reaktivität, Stabilität und Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen und sie zu einem wertvollen Werkzeug in verschiedenen Forschungsanwendungen machen.
Eigenschaften
Molekularformel |
C8H5BrF3NO |
|---|---|
Molekulargewicht |
268.03 g/mol |
IUPAC-Name |
(NZ)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4- |
InChI-Schlüssel |
IHTCFZSIRFGSFD-PQMHYQBVSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)/C=N\O |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)



![5-Amino-1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11855563.png)


![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)



